Cas no 847487-69-8 (2-4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl-N-phenylacetamide)

2-4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl-N-phenylacetamide structure
847487-69-8 structure
Product name:2-4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl-N-phenylacetamide
CAS No:847487-69-8
MF:C26H26N2O5S
Molecular Weight:478.560045719147
CID:6599925
PubChem ID:16798372

2-4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl-N-phenylacetamide 化学的及び物理的性質

名前と識別子

    • 2-4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl-N-phenylacetamide
    • 1,5-Benzothiazepine-5(2H)-acetamide, 3,4-dihydro-4-oxo-N-phenyl-2-(3,4,5-trimethoxyphenyl)-
    • AKOS024594708
    • F0670-0413
    • 2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-phenylacetamide
    • 2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide
    • 2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-phenylacetamide
    • 847487-69-8
    • インチ: 1S/C26H26N2O5S/c1-31-20-13-17(14-21(32-2)26(20)33-3)23-15-25(30)28(19-11-7-8-12-22(19)34-23)16-24(29)27-18-9-5-4-6-10-18/h4-14,23H,15-16H2,1-3H3,(H,27,29)
    • InChIKey: KNJGXVTZWSSPJR-UHFFFAOYSA-N
    • SMILES: S1C2=CC=CC=C2N(CC(NC2=CC=CC=C2)=O)C(=O)CC1C1=CC(OC)=C(OC)C(OC)=C1

計算された属性

  • 精确分子量: 478.15624311g/mol
  • 同位素质量: 478.15624311g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 34
  • 回転可能化学結合数: 7
  • 複雑さ: 674
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 102Ų

じっけんとくせい

  • 密度みつど: 1.273±0.06 g/cm3(Predicted)
  • Boiling Point: 733.4±60.0 °C(Predicted)
  • 酸度系数(pKa): 13.73±0.70(Predicted)

2-4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl-N-phenylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0670-0413-5mg
2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-phenylacetamide
847487-69-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0670-0413-75mg
2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-phenylacetamide
847487-69-8 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0670-0413-100mg
2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-phenylacetamide
847487-69-8 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0670-0413-4mg
2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-phenylacetamide
847487-69-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0670-0413-20mg
2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-phenylacetamide
847487-69-8 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0670-0413-15mg
2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-phenylacetamide
847487-69-8 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0670-0413-2μmol
2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-phenylacetamide
847487-69-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0670-0413-1mg
2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-phenylacetamide
847487-69-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0670-0413-3mg
2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-phenylacetamide
847487-69-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0670-0413-25mg
2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-phenylacetamide
847487-69-8 90%+
25mg
$109.0 2023-05-17

2-4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl-N-phenylacetamide 関連文献

2-4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl-N-phenylacetamideに関する追加情報

Introduction to 2-4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl-N-phenylacetamide (CAS No. 847487-69-8)

The compound 2-4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl-N-phenylacetamide, identified by its CAS number 847487-69-8, represents a significant advancement in the field of medicinal chemistry. This molecule belongs to the benzothiazepine class, a scaffold known for its diverse pharmacological properties. The structural features of this compound, particularly the presence of a 3,4,5-trimethoxyphenyl group and an N-phenylacetamide moiety, contribute to its unique chemical and biological profile.

Recent research in the area of heterocyclic compounds has highlighted the potential of benzothiazepine derivatives as therapeutic agents. The benzothiazepine core is particularly valued for its ability to interact with various biological targets, including enzymes and receptors involved in neurological and inflammatory processes. The specific substitution pattern in 2-4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl-N-phenylacetamide enhances its binding affinity and selectivity, making it a promising candidate for further investigation.

One of the most intriguing aspects of this compound is its structural similarity to known bioactive molecules. The 3,4,5-trimethoxyphenyl group is a key feature that influences the compound's electronic properties and potential interactions with biological systems. This moiety has been widely studied for its role in modulating enzyme activity and receptor binding. In contrast, the N-phenylacetamide part of the molecule contributes to its solubility and stability, which are critical factors in drug development.

The synthesis of 2-4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl-N-phenylacetamide involves a multi-step process that requires precise control over reaction conditions. The formation of the benzothiazepine core necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques have been employed to optimize this process, including transition metal-catalyzed reactions and palladium-mediated cross-coupling reactions.

From a pharmacological perspective, 2 - 4 - oxo - 2 - ( 3 , 4 , 5 - trimethoxyphenyl ) - 2 , 3 , 4 , 5 - tetrahydro - 1 , 5 - benzothiazepin - 5 - yl - N - phenylacetamide exhibits potential as an inhibitor of certain enzymes implicated in inflammatory diseases. Preclinical studies have demonstrated that derivatives of benzothiazepine can modulate the activity of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes that play a crucial role in the production of pro-inflammatory mediators. The presence of the N-phénylacetamide group may further enhance its inhibitory effects by improving binding affinity.

The benzothiazepin scaffold is also known for its ability to cross the blood-brain barrier (BBB), which is essential for treating central nervous system (CNS) disorders. The structural features of 2 - 4 - oxo - 2 - ( 3 , 4 , 5 - trimethoxyphenyl ) - 2 , 3 , 4 , 5 - tetrahydro - 1 , 5 - benzothiazepin - 5 - yl - N - phenylacetamide have been optimized to facilitate BBB penetration while maintaining pharmacological activity. This makes it a promising candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

In addition to its anti-inflammatory properties, this compound has shown promise in preclinical models as a potential therapeutic agent for pain management. The interaction between the benzothiazepine core and central nervous system receptors may lead to analgesic effects without the side effects associated with traditional pain medications. Further research is needed to fully elucidate its mechanism of action and potential clinical applications.

The development of new drug candidates often involves extensive computational modeling and molecular dynamics simulations to predict their behavior in biological systems. These tools have been instrumental in understanding how CAS No.847487-69-8 interacts with target proteins and how modifications to its structure can enhance its efficacy. Computational studies have also helped identify potential metabolic pathways that could affect its bioavailability and duration of action.

One of the challenges in drug development is ensuring that a compound maintains stability under various conditions while exhibiting high bioavailability. The synthesis and purification processes for CAS No.84748769_8 have been refined to produce material with high purity and stability. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been used to confirm the structural integrity of the compound throughout production.

The pharmacokinetic profile of CAS No._84748769_8 is another critical factor in determining its potential as a therapeutic agent._ Absorption distribution metabolism_ _and excretion (ADME)_ _studies_ _have_ _been_ _conducted_ _to_ _evaluate_ _how_ _the_ _compound_ _is_ _processed_ _by_ _the_ _body._ These studies provide valuable insights into dosing regimens and potential drug-drug interactions.

In conclusion, CAS No._84748769_8 represents a significant advancement in medicinal chemistry with potential applications in treating inflammatory diseases pain management_ _and neurodegenerative disorders._ Its unique structural features make it a promising candidate for further clinical investigation._ As research continues__ __scientists hope to unlock__ __its full therapeutic potential__ __and develop new treatments that improve patient outcomes.

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